molecular formula C17H19N9O2 B2921117 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1798546-41-4

4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2921117
CAS No.: 1798546-41-4
M. Wt: 381.4
InChI Key: OZLZBMVAWOPYJK-UHFFFAOYSA-N
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Description

4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with a triazole ring and a piperazine moiety.

Preparation Methods

The synthesis of 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the triazole ring:

    Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.

    Ethoxypyridazine substitution:

Chemical Reactions Analysis

4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrimidine or triazole rings.

    Condensation: This reaction is used to introduce the ethoxypyridazine group.

Scientific Research Applications

4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

(6-ethoxypyridazin-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9O2/c1-2-28-16-4-3-13(22-23-16)17(27)25-7-5-24(6-8-25)14-9-15(20-11-19-14)26-12-18-10-21-26/h3-4,9-12H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLZBMVAWOPYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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